molecular formula C9H9F3N2O2 B1411633 Ethyl 3-amino-6-(trifluoromethyl)picolinate CAS No. 1807100-39-5

Ethyl 3-amino-6-(trifluoromethyl)picolinate

Cat. No.: B1411633
CAS No.: 1807100-39-5
M. Wt: 234.17 g/mol
InChI Key: MHJNYGKUNYTZNA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for this compound through characteristic chemical shift patterns and coupling relationships. The proton Nuclear Magnetic Resonance spectrum reveals distinct signals corresponding to the various hydrogen environments within the molecule, with chemical shifts influenced by the electronic effects of the substituents.

The aromatic proton signals appear in the downfield region, typically between 6.5 and 8.5 parts per million, reflecting the deshielding effect of the pyridine nitrogen and the trifluoromethyl group. The amino group protons exhibit characteristic behavior, often appearing as a broad signal due to rapid exchange processes and potential hydrogen bonding interactions. The ethyl ester moiety contributes two distinct multipicity patterns: a quartet for the methylene protons adjacent to the oxygen atom and a triplet for the terminal methyl group.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the identification of distinct carbon environments. The carbonyl carbon of the ester group typically resonates around 165-170 parts per million, while the aromatic carbons appear in the 110-160 parts per million region. The trifluoromethyl carbon exhibits characteristic splitting patterns due to carbon-fluorine coupling, creating a distinctive quartet pattern that serves as a diagnostic feature for this functional group.

The fluorine-19 Nuclear Magnetic Resonance spectrum displays a single peak corresponding to the trifluoromethyl group, providing unambiguous confirmation of the fluorine substitution pattern. The chemical shift value typically falls within the range expected for aromatic trifluoromethyl groups, influenced by the electronic environment of the pyridine ring system.

Table 2: Nuclear Magnetic Resonance Solvent Reference Data

Solvent Proton Chemical Shift (ppm) Carbon-13 Chemical Shift (ppm)
Chloroform 7.26 77.2
Dimethyl Sulfoxide 2.50 39.5
Acetone 2.05 206.7, 29.9
Methanol 4.87, 3.31 49.1

Infrared and Mass Spectrometric Profiling

Infrared spectroscopic analysis reveals characteristic absorption bands that enable identification and confirmation of functional groups present in this compound. The amino group displays distinctive stretching vibrations in the 3200-3500 wavenumber region, typically appearing as multiple bands due to symmetric and asymmetric stretching modes. The carbonyl group of the ester functionality exhibits a strong absorption band around 1680-1750 wavenumbers, with the exact position influenced by conjugation effects with the aromatic ring system.

The aromatic carbon-carbon stretching vibrations appear in the 1550-1700 wavenumber range, while the carbon-hydrogen stretching modes of the pyridine ring contribute bands in the 3000-3100 wavenumber region. The trifluoromethyl group introduces characteristic carbon-fluorine stretching vibrations, although these may overlap with other molecular vibrations and require careful interpretation.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information crucial for structural elucidation. The molecular ion peak at mass-to-charge ratio 234 confirms the molecular weight, while characteristic fragmentation patterns reveal the loss of specific functional groups. Common fragmentation pathways include the loss of the ethyl group (mass loss of 29 atomic mass units) and the loss of the trifluoromethyl group (mass loss of 69 atomic mass units).

High-resolution mass spectrometry enables precise molecular formula determination through accurate mass measurement. The isotopic distribution pattern provides additional confirmation, with the characteristic pattern reflecting the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the expected ratios.

Table 3: Infrared Spectroscopic Functional Group Assignments

Functional Group Frequency Range (cm⁻¹) Intensity Assignment
Amino Group 3200-3500 Strong, Broad N-H Stretching
Ester Carbonyl 1680-1750 Strong C=O Stretching
Aromatic C=C 1550-1700 Medium Ring Stretching
Aromatic C-H 3000-3100 Medium C-H Stretching

Comparative Structural Analysis with Picolinate Derivatives

The structural comparison of this compound with related picolinic acid derivatives reveals significant insights into structure-activity relationships and electronic effects within this compound class. Positional isomers, such as ethyl 3-amino-5-(trifluoromethyl)picolinate, demonstrate how subtle changes in substituent positioning dramatically affect molecular properties and reactivity patterns.

The 6-trifluoromethyl substitution pattern in the target compound creates distinct electronic effects compared to the 5-trifluoromethyl isomer. The 6-position places the trifluoromethyl group adjacent to the pyridine nitrogen, resulting in enhanced electron withdrawal through both inductive and field effects. This positioning influences the basicity of the pyridine nitrogen and affects the overall electronic distribution throughout the aromatic system.

Comparative analysis with methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate reveals the effects of halogen substitution on molecular architecture. The brominated derivative exhibits a molecular weight of 299.04 grams per mole, representing an increase of approximately 65 mass units compared to the ethyl ester target compound. The presence of bromine introduces additional steric bulk and different electronic effects, while maintaining the overall picolinic acid framework.

The structural comparison extends to other picolinic acid derivatives bearing different ester functionalities and substitution patterns. Compounds such as 6-(trifluoromethyl)picolinic acid and methyl 6-(trifluoromethyl)picolinate demonstrate how ester chain length and the presence of additional substituents influence physical properties and molecular interactions.

Table 4: Comparative Molecular Data for Picolinate Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₉H₉F₃N₂O₂ 234.17 Amino at 3-position, CF₃ at 6-position
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate C₈H₆BrF₃N₂O₂ 299.04 Bromo at 6-position, CF₃ at 5-position
6-(Trifluoromethyl)picolinic acid C₇H₄F₃NO₂ 191.11 Free carboxylic acid, CF₃ at 6-position
Ethyl 3-amino-6-methylpicolinate C₉H₁₂N₂O₂ 180.21 Methyl at 6-position instead of CF₃

The electronic effects of the trifluoromethyl group significantly distinguish these compounds from their non-fluorinated analogs. The high electronegativity of fluorine atoms creates strong electron-withdrawing effects that influence both the reactivity and the biological activity profiles of these derivatives. This electronic modulation enhances lipophilicity and membrane permeability characteristics, contributing to the compound's potential utility in pharmaceutical applications.

Structural rigidity analysis reveals that the planar aromatic system provides a stable molecular framework, while the flexible ethyl ester chain allows for conformational adaptation in various molecular environments. The amino group at the 3-position introduces hydrogen bonding capabilities that can influence intermolecular interactions and crystal packing arrangements. The trifluoromethyl group at the 6-position provides both steric bulk and strong electronic effects that distinguish this compound from simpler picolinic acid derivatives.

Properties

IUPAC Name

ethyl 3-amino-6-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)7-5(13)3-4-6(14-7)9(10,11)12/h3-4H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJNYGKUNYTZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-6-(trifluoromethyl)picolinate typically involves the reaction of 3-amino-6-(trifluoromethyl)pyridine with ethyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the ester linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization steps such as temperature control, solvent selection, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-6-(trifluoromethyl)picolinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with receptors, leading to various physiological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

(a) Substituent Effects on Reactivity

  • Amino vs. Cyano Groups: The amino group in the target compound enhances nucleophilicity, making it more reactive in amide bond formation compared to the cyano-substituted analog (), which favors electrophilic substitutions.
  • Trifluoromethyl vs. Methyl : The trifluoromethyl group (position 6) increases metabolic stability and lipophilicity compared to methyl-substituted analogs (e.g., ), which exhibit higher water solubility .

(b) Ester Group Influence

  • Ethyl esters (as in the target compound) generally offer slower hydrolysis rates compared to methyl esters (e.g., ), improving bioavailability in drug design .

Biological Activity

Ethyl 3-amino-6-(trifluoromethyl)picolinate is a compound of significant interest in biological research due to its unique structural features and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C9H9F3N2O2C_9H_9F_3N_2O_2. It comprises an ethyl ester group, an amino group, and a trifluoromethyl group attached to a picolinate backbone. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its interaction with biological membranes and proteins.

The mechanism of action for this compound involves interactions with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the trifluoromethyl moiety may enhance membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Enzyme Interactions

Research indicates that this compound is utilized in studies focusing on enzyme interactions and metabolic pathways. Its ability to serve as a probe in biochemical assays allows for the exploration of enzyme kinetics and inhibition mechanisms.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of picolinate compounds, including those with trifluoromethyl substitutions, exhibited significant antimicrobial properties against various bacterial strains. This compound was noted for its effectiveness against Gram-positive bacteria .
  • Insecticidal Activity : In a comparative analysis, it was found that compounds similar to this compound showed varying degrees of insecticidal activity. The presence of the trifluoromethyl group was linked to enhanced efficacy against specific pests .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameCAS NumberBiological Activity
Ethyl 3-chloro-5-(trifluoromethyl)picolinate1393544-93-8Moderate antimicrobial activity
Ethyl 3-amino-5-(difluoromethyl)picolinate1393544-93-8Lower insecticidal activity compared
Ethyl 4-bromo-6-(trifluoromethyl)picolinateTBDSignificant biological activity observed

This table highlights how variations in functional groups can influence biological activity. This compound stands out due to its unique combination of an amino group and a trifluoromethyl group, which may enhance its reactivity and potential therapeutic applications.

Research Findings

Recent studies have focused on the synthesis and evaluation of biological activities of various derivatives of picolinate compounds. The findings suggest that modifications at specific positions on the picolinate ring significantly affect their biological properties:

  • Fungicidal Activities : Compounds similar to this compound have shown promising fungicidal activities against pathogens like Botrytis cinereal at concentrations as low as 100 mg/L .
  • Toxicity Assessments : Toxicological evaluations using zebrafish embryos have indicated that while some derivatives exhibit high biological activity, they also present varying levels of toxicity, necessitating further research into their safety profiles .

Q & A

Q. Biological Assays :

  • Kinase Profiling : Use radiometric assays (³³P-ATP) for IC₅₀ determination .
  • Cellular Efficacy : Measure apoptosis induction in cancer cell lines (e.g., HCT-116) .

Computational Modeling : Dock analogs into ATP-binding pockets (e.g., using AutoDock Vina) to predict binding modes .

Q. What analytical techniques detect degradation products under accelerated stability conditions?

  • Protocol :
  • Forced Degradation : Expose the compound to heat (40°C/75% RH), UV light, and acidic/alkaline conditions .
  • Detection :
  • LC-MS/MS : Identify hydrolyzed products (e.g., free picolinic acid) .
  • GC-MS : Volatile degradation byproducts (e.g., ethyl trifluoroacetate) .
    • Stability Indicators :
  • ≥95% purity retention after 6 months at 25°C .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-6-(trifluoromethyl)picolinate

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